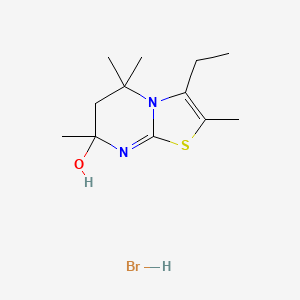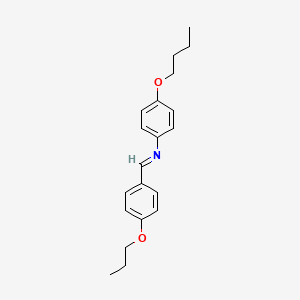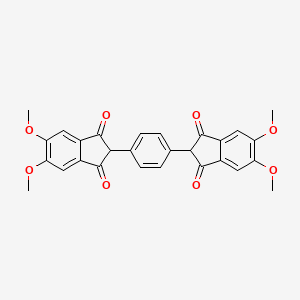
2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is an organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Core: Starting with a suitable precursor, the indene core can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the indene units with a 1,4-phenylene linker, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. For example, they may be investigated for their ability to interact with specific biological targets.
Industry
In industry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Electronic Properties: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups, which may affect its reactivity and properties.
2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione): Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
20854-80-2 |
|---|---|
Formule moléculaire |
C28H22O8 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2-[4-(5,6-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-19-9-15-16(10-20(19)34-2)26(30)23(25(15)29)13-5-7-14(8-6-13)24-27(31)17-11-21(35-3)22(36-4)12-18(17)28(24)32/h5-12,23-24H,1-4H3 |
Clé InChI |
YLKQEQMNCBDMPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=CC(=C(C=C5C4=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


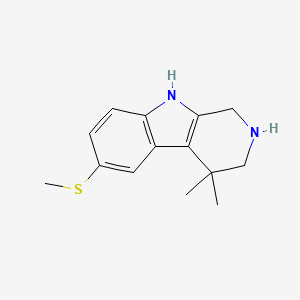
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)

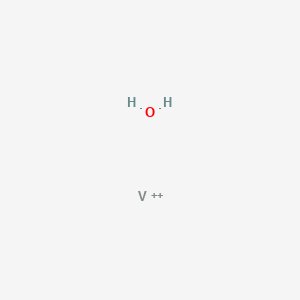
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
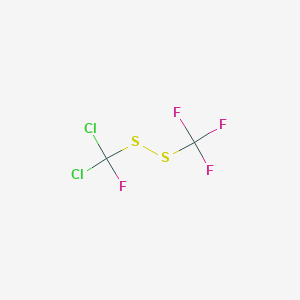
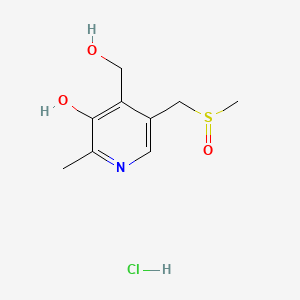
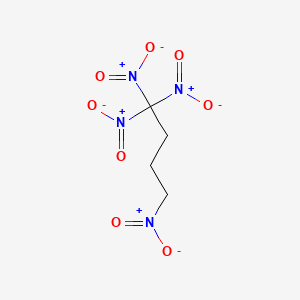

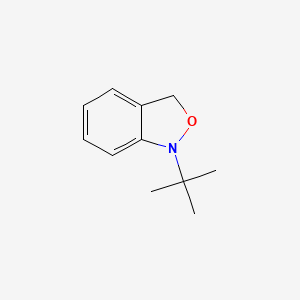
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
